molecular formula C7H2F4INO B8565567 2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanone

2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanone

Cat. No.: B8565567
M. Wt: 318.99 g/mol
InChI Key: HHFJJLSKHDIFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C7H2F4INO and its molecular weight is 318.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H2F4INO

Molecular Weight

318.99 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanone

InChI

InChI=1S/C7H2F4INO/c8-6-4(3(12)1-2-13-6)5(14)7(9,10)11/h1-2H

InChI Key

HHFJJLSKHDIFAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)C(=O)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2,2-trifluoro-1-(2-fluoro-4-iodo-3-pyridyl)ethanol (45 g, 140.2 mmol) was dissolved in anhydrous toluene (1 L). Manganese (IV) oxide (143.4 g, 1.402 mol) was added portionwise with rapid stirring. The mixture was heated to reflux for 3 hours and then allowed to cool and filtered through a plug of celite. The solid residues were washed with EtOAc and the filtrate was concentrated to a deep red oil which was slurried in petrol and then filtered to give a white solid impurity. The filtrate was concentrated to give the product as a red oil (40 g, 89% Yield).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
143.4 g
Type
catalyst
Reaction Step Two
Yield
89%

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